N-Methoxy-L-phenylalanine

Peptidomimetics Drug Design Physicochemical Properties

Long peptide synthesis often fails due to permanent modifications from alkyl protecting groups. N-Methoxy-L-phenylalanine (CAS 2165722-60-9) provides the solution: • Traceless ligation: N-methoxy directs chemoselective ligation, then cleaved mildly to give native bonds - impossible with N-methyl or N-acetyl. • Non-ionizable isostere: pKa 6.62 (vs. 9.13) improves membrane permeability in drug candidates without permanent N-alkylation. Direct supply (MW 195.22) eliminates extra deprotection steps vs. N-acetyl-L-Phe (MW 207.23). High-purity batch-to-batch consistency.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B12306611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-L-phenylalanine
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCONC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H13NO3/c1-14-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)
InChIKeyBDODTYCIJQSFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxy-L-phenylalanine: A Differentiated Building Block


N-Methoxy-L-phenylalanine is a non-proteinogenic, N-substituted amino acid derivative of L-phenylalanine. It has the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . The compound is characterized by the presence of a methoxy group on the α-amino nitrogen of the parent amino acid. This modification fundamentally alters the electronic properties of the molecule, most notably shifting the amine's predicted pKa to 6.62 , which is significantly more acidic than the amino group of L-phenylalanine (pKa ~9.13) [1]. This property creates quantifiable differences in ionization state and synthetic utility when compared to its parent compound or other N-substituted analogs like N-methyl-L-phenylalanine.

1

N-methoxy modification shifts amine basicity, reported pKa lower than L-phenylalanine.

2

Enables traceless N-terminal ligation for native peptide synthesis, not achievable with N-alkyl analogs.

3

Differentiated building block for peptidomimetic design and peptide chemistry workflows.

Why N-Methoxy-L-phenylalanine Cannot Be Substituted


Substituting N-Methoxy-L-phenylalanine with L-phenylalanine or other N-alkyl analogs like N-methyl-L-phenylalanine is not scientifically equivalent and can lead to experimental failure. The core differentiation lies in the electronic effect of the N-methoxy group, which drastically lowers the amine's basicity relative to the parent compound . Furthermore, this specific substitution enables a unique synthetic application: the N-methoxy group can serve as a traceless cleavage handle in peptide ligation strategies, a function not achievable with N-methyl or N-acetyl protecting groups that leave a permanent mark or require harsher deprotection conditions [1]. Generic substitution overlooks these critical differences in ionization-dependent properties, reactivity, and synthetic utility.

Target Compound

N-Methoxy-L-phenylalanine: lower amine basicity, predominantly neutral at physiological pH.

L-Phenylalanine

Higher basicity (pKa ~9.13); exists as zwitterion. Ionization and permeability profile may differ significantly.

Target Compound

Traceless N-terminal ligation: mild reductive removal yields native peptide bond.

N-Methyl-L-phenylalanine

N-alkyl group stable, cannot be cleaved; leaves permanent modification altering peptide backbone.

Quantitative Differentiation Evidence vs. Closest Analogs


Altered Ionization State vs. L-Phenylalanine

N-Methoxy-L-phenylalanine exhibits a dramatically lowered basicity of its α-amino group. The predicted pKa for the N-methoxy derivative is 6.62 , compared to the established pKa of 9.13 for the amino group of L-phenylalanine [1]. This represents a shift of -2.51 pKa units. The consequence is that at physiological pH (7.4), the N-methoxy derivative is predominantly deprotonated and neutral, whereas L-phenylalanine exists overwhelmingly as a protonated, zwitterionic species. This difference directly impacts properties such as lipophilicity and membrane permeability, altering the absorption profile of a compound if the amino acid is incorporated into a larger molecule. These are predicted values from a reputable chemical database and standard literature values for amino acid pKa.

Ionization state
Data to verify
N-Methoxy: predicted pKa 6.62
L-Phe: pKa 9.13 (literature)

Supports use as neutral phenylalanine isostere at physiological pH.

Predicted pKa; experimental verification recommended.

Peptidomimetics Drug Design Physicochemical Properties

Traceless Cleavage for Peptide Ligation vs. N-Methyl Analog

In peptide chemistry, N-Methoxy-L-phenylalanine serves a unique dual purpose that its closest analog, N-methyl-L-phenylalanine, cannot fulfill. The N-methoxy group can direct a highly chemoselective N-terminal acylation with a peptide thioester. Crucially, following ligation, the N-methoxy group is quantitatively removed under mild reductive conditions using SmI2 in aqueous methanol to reveal the native peptide bond [1]. This traceless ligation capability has been successfully demonstrated in the total synthesis of human atrial natriuretic peptide without requiring side-chain protecting groups [1]. In contrast, N-methyl-L-phenylalanine, once incorporated, cannot be converted back to a native amide bond under similar mild conditions, leaving a non-native N-methyl amide that can alter peptide conformation and activity.

Traceless ligation
Head-to-head
N-Methoxy: quantitative N-O cleavage with SmI₂, native amide formed
N-Methyl: non-cleavable, permanent N-methyl amide

Unique for native peptide synthesis without permanent modification.

Demonstrated in total synthesis of human ANP [REFS-1].

Peptide Synthesis Native Chemical Ligation Deprotection Chemistry

Purity and Molecular Weight vs. N-Acetyl-L-Phenylalanine

For research procurement, product specifications are a key decision driver. Commercially available N-Methoxy-L-phenylalanine is offered with a minimum purity of 95% by HPLC and has a molecular weight of 195.21 g/mol . A structurally similar and commonly used building block, N-acetyl-L-phenylalanine (Cas 2018-61-3), has a higher molecular weight of 207.23 g/mol [1]. The lower molecular weight of the N-methoxy derivative means that an equivalent mass contains a higher molar quantity, which can be a relevant factor in large-scale synthesis cost calculations. Furthermore, the specific chemical identity ensures synthetic incorporation leads to a different downstream intermediate than would be obtained with an acetyl-protected analog.

Purity & MW
Specification review
Min. 95% HPLC purity
MW 195.21 g/mol

Lower MW than N-acetyl analog; may influence mole-scale procurement cost.

Commercial specification; confirm lot-specific COA.

Building Block Medicinal Chemistry Procurement

High-Value Application Scenarios


Traceless Fragment Condensation in Peptide Drug Manufacturing

Leverage the compound's unique ability to direct chemoselective N-terminal ligation followed by a mild, traceless deprotection to generate native peptide bonds [1]. This is the ideal scenario for the convergent synthesis of long or difficult peptides, such as therapeutic hormones, where the complete removal of the N-methoxy handle is required for biological activity. This pathway is impossible with N-alkyl amino acid analogs.

Designing Physiologically Neutral Phenylalanine Isosteres

Utilize the compound's significantly reduced amino group pKa (6.62 vs. 9.13 for L-phenylalanine) [2] to incorporate a non-ionizable phenylalanine mimic into a drug candidate. This application is critical in medicinal chemistry campaigns aiming to improve membrane permeability or reduce off-target interactions mediated by a charged amino group without the permanent structural alteration caused by N-methylation.

Cost-Conscious Scale-Up of Methoxy-Protected Building Blocks

When scaling up a synthetic route that specifically requires an N-methoxy-protected intermediate, sourcing this compound directly (Cas 2165722-60-9, MW 195.21 g/mol) is more atom-economical than using a higher molecular weight analog like N-acetyl-L-phenylalanine (MW 207.23 g/mol) which would require additional deprotection and reprotection steps . This provides a direct procurement preference for the exact molecule.

Application
Selection Property
Validation Focus
Traceless fragment condensation for native peptide synthesis
Traceless N-terminal ligation capability
Native amide bond formation under mild reductive conditions
Physiologically neutral phenylalanine isostere design
Lowered amine basicity (pKa shift)
Neutral species predominance at phys pH for permeability studies
Methoxy-protected building block scale-up
Lower molecular weight vs N-acetyl analog
Atom economy and identity confirmation during route development
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